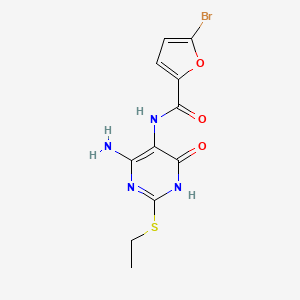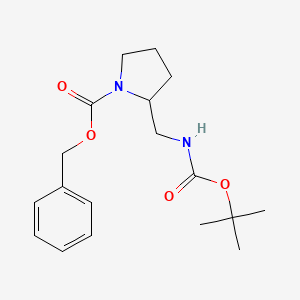
3-chloro-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H14ClN7O2 and its molecular weight is 395.81. The purity is usually 95%.
The exact mass of the compound 3-chloro-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-chloro-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research efforts have been directed towards synthesizing novel compounds with potential therapeutic applications. For instance, the development of novel 4-chloro-benzamides derivatives containing substituted five-membered heteroaryl rings have shown moderate to high potency as RET kinase inhibitors for cancer therapy. Specifically, a compound containing 1,2,4-oxadiazole strongly inhibited RET kinase activity, suggesting these benzamides as promising lead compounds for further investigation in cancer therapeutics (Han et al., 2016).
Antiviral and Antimicrobial Applications
Derivatives related to the core structure have shown significant antiviral activities. A study highlights the synthesis of benzamide-based 5-aminopyrazoles and their corresponding fused heterocycles, which were tested for their anti-influenza A virus activity. Among these, certain compounds exhibited significant antiviral activities against bird flu influenza (H5N1), showcasing the potential of such compounds in antiviral research (Hebishy et al., 2020). Additionally, new thienopyrimidine derivatives synthesized from heteroaromatic o-aminonitrile showed pronounced antimicrobial activity, further indicating the potential of such compounds in addressing bacterial infections (Bhuiyan et al., 2006).
Cancer Therapy
The development of novel compounds for cancer therapy remains a critical area of research. Compounds designed as RET kinase inhibitors, such as those containing 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides, have shown potential in inhibiting cell proliferation driven by RET wildtype and gatekeeper mutation, offering new avenues for targeted cancer therapies (Mei Han et al., 2016).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is structurally similar to certain anti-depressant molecules , suggesting it may interact with similar targets, such as serotonin or norepinephrine transporters.
Mode of Action
Given its structural similarity to certain anti-depressants , it may inhibit the reuptake of neurotransmitters such as serotonin or norepinephrine, thereby increasing their concentration in the synaptic cleft and enhancing neurotransmission. This is purely speculative and requires experimental validation.
Biochemical Pathways
The compound may potentially affect the serotonin and norepinephrine pathways, given its structural similarity to certain anti-depressants . These pathways play crucial roles in mood regulation By inhibiting the reuptake of these neurotransmitters, the compound could potentially alleviate symptoms of depression.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. If the compound does indeed inhibit the reuptake of serotonin or norepinephrine, it could potentially alleviate symptoms of depression by enhancing neurotransmission in these pathways . .
properties
IUPAC Name |
3-chloro-N-[2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN7O2/c19-14-5-1-3-12(9-14)17(27)21-7-8-26-11-15(23-25-26)18-22-16(24-28-18)13-4-2-6-20-10-13/h1-6,9-11H,7-8H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIJYNHIJSTIRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Chlorobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2915325.png)


![1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2915332.png)
![(Z)-2-(3,4-dimethoxybenzylidene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2915333.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2915337.png)
![2-[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2915338.png)


![3-(4-Chlorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2915341.png)
![Tert-butyl 2-bromo-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2915342.png)
![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-7-[(2-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2915344.png)